[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate
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Overview
Description
[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Acetylation: Introduction of acetyl groups to specific positions on the molecule.
Chlorination: Incorporation of chlorine atoms through reactions with chlorinating agents.
Nitrosation: Addition of nitroso groups using nitrosating agents.
Methoxylation: Introduction of methoxy groups through reactions with methanol or other methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to remove oxygen or add hydrogen.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA: Causing DNA damage or interfering with replication.
Modulating Signaling Pathways: Affecting cellular signaling and communication.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base.
Zwitterions: Molecules containing both positive and negative charges.
Sulfur Compounds: Compounds containing sulfur atoms with various oxidation states.
Uniqueness
[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from other similar compounds.
Properties
CAS No. |
74751-37-4 |
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Molecular Formula |
C16H24ClN3O10 |
Molecular Weight |
453.8 g/mol |
IUPAC Name |
[3,5-diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H24ClN3O10/c1-8(21)27-7-11-13(28-9(2)22)12(18-16(24)20(19-25)6-5-17)14(29-10(3)23)15(26-4)30-11/h11-15H,5-7H2,1-4H3,(H,18,24) |
InChI Key |
IQPDOPNOTVECJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)NC(=O)N(CCCl)N=O)OC(=O)C |
Origin of Product |
United States |
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